molecular formula C12H11NO5 B12313338 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid

4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid

Cat. No.: B12313338
M. Wt: 249.22 g/mol
InChI Key: GKMHYKBKARTHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is a chemical compound with the molecular formula C12H11NO4 It is characterized by the presence of a phthalimide group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid typically involves the reaction of γ-aminobutyric acid with phthalic anhydride. The reaction is carried out in toluene with the addition of triethylamine, and the mixture is heated at 110°C for about 18 hours . Another method involves the use of thionyl chloride and bromine to produce a brominated derivative, which is then further reacted to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amide derivatives, which can be further characterized using spectral techniques like IR, NMR, and mass spectroscopy .

Mechanism of Action

The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid involves its interaction with GABA receptors in the central nervous system. By modulating these receptors, the compound can exert anticonvulsant effects, reducing the occurrence and severity of seizures . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests a role in enhancing GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1,3-Dioxoisoindolin-2-yl)oxy)butanoic acid is unique due to its specific structural configuration, which allows it to interact effectively with GABA receptors. This interaction is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(15)6-3-7-18-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMHYKBKARTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.